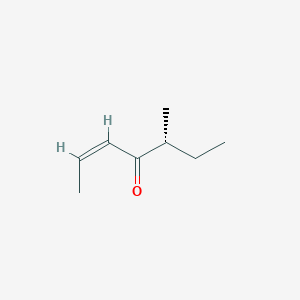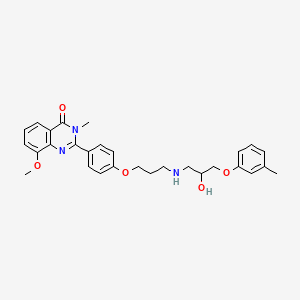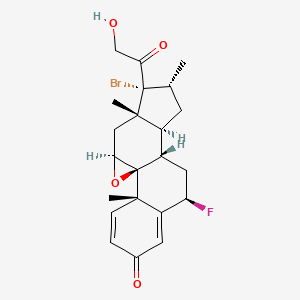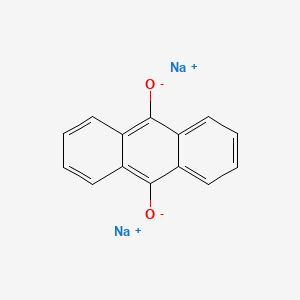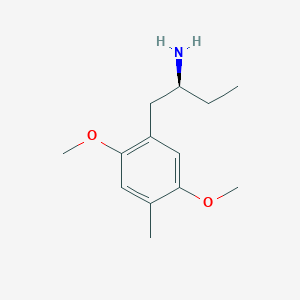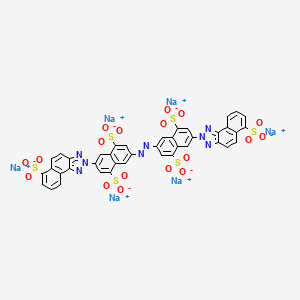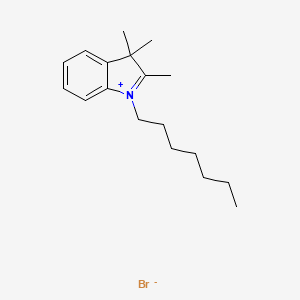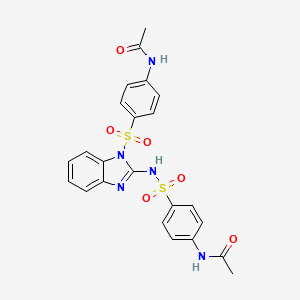
4-Ethyl-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-nitrophenol is an aromatic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrophenol typically involves a multi-step process:
Friedel-Crafts Alkylation:
Nitration: The nitration of the ethyl-substituted benzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Ethyl-3-aminophenol.
Substitution: Various ethers and esters.
Oxidation: 4-Carboxy-3-nitrophenol.
Applications De Recherche Scientifique
4-Ethyl-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-nitrophenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Similar structure but lacks the ethyl group.
2,4-Dinitrophenol: Contains two nitro groups, leading to different chemical properties.
4-Ethylphenol: Lacks the nitro group, resulting in different reactivity.
Propriétés
Numéro CAS |
71607-98-2 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-ethyl-3-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3 |
Clé InChI |
HFNOQSYXXDKYMM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

